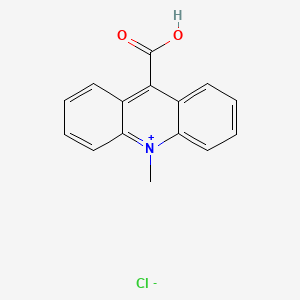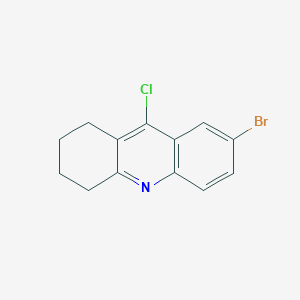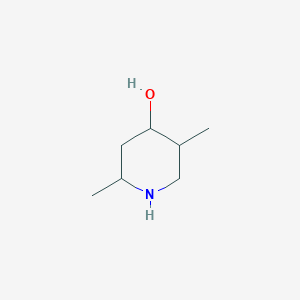
9-Carboxy-10-methylacridin-10-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Carboxy-10-methylacridin-10-ium chloride is a derivative of acridine-9-carboxylic acid. This compound is known for its chemiluminogenic properties, making it valuable in various scientific and industrial applications . It is characterized by its yellow solid appearance and is often used in the synthesis of other chemiluminogenic salts.
Preparation Methods
The synthesis of 9-Carboxy-10-methylacridin-10-ium chloride involves the reaction of acridine-9-carboxylic acid with methylating agents under specific conditions. The reaction typically requires a controlled environment to ensure the formation of the desired product. Industrial production methods often involve crystallization techniques to obtain pure compounds .
Chemical Reactions Analysis
9-Carboxy-10-methylacridin-10-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different products depending on the reagents used.
Reduction: Reduction reactions can convert this compound into different derivatives, often involving hydrogenation processes.
Scientific Research Applications
9-Carboxy-10-methylacridin-10-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a chemiluminogenic agent in various chemical reactions and analytical techniques.
Biology: The compound’s luminescent properties make it useful in biological assays and imaging techniques.
Medicine: Research has explored its potential in medical diagnostics and therapeutic applications.
Industry: It is used in the production of luminescent materials and other industrial applications
Mechanism of Action
The mechanism of action of 9-Carboxy-10-methylacridin-10-ium chloride involves its interaction with molecular targets through its chemiluminogenic properties. The compound’s ability to emit light upon chemical reactions is utilized in various applications, including imaging and diagnostics. The molecular pathways involved often include electron transfer processes and interactions with specific biomolecules .
Comparison with Similar Compounds
9-Carboxy-10-methylacridin-10-ium chloride is unique due to its specific chemiluminogenic properties. Similar compounds include:
Acridine-9-carboxylic acid: The parent compound, known for its luminescent properties.
10-Methylacridinium chloride: Another derivative with similar applications but different structural properties.
9-Carboxy-10-methylacridinium trifluoromethanesulfonate: A compound with similar chemiluminogenic properties but different counter ions
Properties
CAS No. |
5132-83-2 |
|---|---|
Molecular Formula |
C15H12ClNO2 |
Molecular Weight |
273.71 g/mol |
IUPAC Name |
10-methylacridin-10-ium-9-carboxylic acid;chloride |
InChI |
InChI=1S/C15H11NO2.ClH/c1-16-12-8-4-2-6-10(12)14(15(17)18)11-7-3-5-9-13(11)16;/h2-9H,1H3;1H |
InChI Key |
YFXCENZZYKZMNB-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 2-{[(1H-imidazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12937222.png)









